2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde
Description
Properties
IUPAC Name |
2-[4-(dimethylamino)piperidin-1-yl]-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-16(2)13-5-7-17(8-6-13)14-4-3-12(15)9-11(14)10-18/h3-4,9-10,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HURXEPKRKOHQJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C2=C(C=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by a dimethylamino group.
Attachment of the Fluorobenzaldehyde Moiety: The final step involves the coupling of the piperidine derivative with 5-fluorobenzaldehyde using a Suzuki–Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzaldehyde ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzoic acid.
Reduction: 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Drug Development
DMAP-FBA is primarily utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to act as an important intermediate in the development of drugs targeting central nervous system disorders, including anxiety and depression. The dimethylamino group enhances its lipophilicity, facilitating better penetration through biological membranes.
Case Study: Synthesis of Antidepressants
A study demonstrated the use of DMAP-FBA in synthesizing novel antidepressant agents. The compound was employed as a key intermediate in the formation of piperidine derivatives that exhibited significant serotonin reuptake inhibition, a mechanism common to many antidepressants.
2. Chemical Biology
In chemical biology, DMAP-FBA serves as a valuable tool for probing biological systems. Its ability to form stable adducts with biomolecules enables researchers to study protein interactions and enzymatic activities.
Case Study: Protein Labeling
Research has shown that DMAP-FBA can be conjugated with fluorescent tags for protein labeling in live-cell imaging studies. This application allows for real-time observation of protein dynamics within cellular environments, providing insights into cellular processes and disease mechanisms.
Data Table: Applications Overview
| Application Area | Description | Example Use Case |
|---|---|---|
| Drug Development | Intermediate in synthesizing CNS-targeting drugs | Synthesis of novel antidepressants |
| Chemical Biology | Tool for studying biomolecular interactions | Protein labeling for live-cell imaging |
| Synthetic Chemistry | Reagent in organic synthesis for creating complex molecules | Formation of piperidine derivatives |
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Reactivity and Electronic Effects
Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
highlights the superior reactivity of ethyl 4-(dimethylamino) benzoate over 2-(dimethylamino) ethyl methacrylate in resin systems, achieving a higher degree of conversion (DC) and better physical properties. The dimethylamino group in ethyl 4-(dimethylamino) benzoate enhances electron donation, stabilizing free radicals during polymerization. In contrast, the methacrylate group in 2-(dimethylamino) ethyl methacrylate introduces steric hindrance, reducing DC by ~15% .
Comparison with Target Compound :
- The aldehyde group in 2-(4-(dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde offers stronger electrophilicity than ester or methacrylate groups, enabling faster nucleophilic additions (e.g., Schiff base formation).
Fluorinated Aromatic Analogs
Compounds like 1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine () share fluorinated aromatic rings but differ in substitution patterns. The 5-fluoro group in the target compound likely reduces metabolic degradation compared to non-fluorinated analogs, similar to fluorinated benzimidazoles’ enhanced stability in medicinal chemistry .
Structural and Pharmacokinetic Comparisons
5-[4-(Dimethylamino)piperidin-1-yl]pyridin-2-amine ()
This analog replaces the benzaldehyde with a pyridinamine group. Key differences include:
- Reactivity : The aldehyde in the target compound enables covalent binding (e.g., with amine-containing drugs), whereas pyridinamine participates in hydrogen bonding or coordination chemistry.
- Bioactivity : Pyridinamine derivatives are often explored as kinase inhibitors, while benzaldehydes are utilized in antifungal or antimicrobial agents due to their electrophilic reactivity .
Data Table: Key Properties of Selected Analogs
Research Findings and Limitations
- Synergistic Effects: The dimethylamino group in the target compound may act synergistically with photoinitiators like camphorquinone (CQ), similar to ethyl 4-(dimethylamino) benzoate’s role in improving resin DC when paired with DPI .
- Gaps in Data : Direct comparisons of solubility, toxicity, or catalytic efficiency between the target compound and its analogs are sparse. Further studies are needed to quantify its performance in specific applications (e.g., photopolymerization kinetics).
Biological Activity
2-(4-(Dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features:
- Piperidine ring : Provides structural rigidity and potential interactions with biological targets.
- Dimethylamino group : Enhances solubility and may influence the compound's interaction with receptors.
- Fluorobenzaldehyde moiety : Contributes to the compound's electronic properties, affecting its reactivity and binding affinities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The dimethylamino group and the fluorobenzaldehyde moiety are critical for its binding affinity, potentially modulating biological pathways by inhibiting or activating specific proteins involved in cellular processes .
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit notable antiproliferative effects against several cancer cell lines. For instance, studies have shown that related compounds with similar structures have IC50 values ranging from 0.70 μM to 3.30 μM against leukemia cell lines (HL-60, K-562, HEL) and other cancer types .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4g | HL-60 | 1.00 ± 0.42 |
| 4g | K-562 | 0.92 ± 0.32 |
| 4e | HEL | 1.05 ± 0.35 |
The selectivity index for these compounds indicates a promising therapeutic window, as they show significantly lower cytotoxicity in normal cell lines compared to cancerous ones .
Enzyme Inhibition
The compound also demonstrates potential as an inhibitor of key enzymes involved in metabolic processes. For example, it has been evaluated for its inhibitory effects on aldehyde dehydrogenase (ALDH), which is crucial in drug metabolism and detoxification pathways. Compounds similar to this compound have shown varying degrees of inhibition against ALDH isoforms, highlighting the importance of structural modifications in enhancing potency .
Study on Antiproliferative Activity
A study published in MDPI evaluated a series of piperidine derivatives, including those related to our compound. The findings indicated that modifications on the phenyl ring significantly affected cytotoxicity against hematologic tumors, with certain substitutions leading to improved activity profiles .
Tyrosinase Inhibition
Another relevant study focused on tyrosinase inhibitors, where compounds structurally similar to this compound were assessed for their ability to inhibit this enzyme involved in melanin synthesis. These findings underscore the potential of piperidine derivatives in cosmetic and therapeutic applications related to pigmentation disorders .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-(dimethylamino)piperidin-1-yl)-5-fluorobenzaldehyde, and what analytical methods validate its purity and structure?
- Synthesis : The compound can be synthesized via nucleophilic substitution between 4-(dimethylamino)piperidine and 5-fluoro-2-chlorobenzaldehyde under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃. Alternative routes include Buchwald-Hartwig amination for piperidine coupling .
- Characterization :
- NMR : Confirm the aldehyde proton (δ ~10.1 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm).
- HPLC : Purity ≥95% using a C18 column with a methanol/water gradient (retention time ~8–10 min) .
- Mass Spectrometry : ESI-MS expected [M+H]⁺ at m/z 279.3 .
Q. How does the dimethylamino-piperidine moiety influence the compound’s solubility and reactivity in medicinal chemistry applications?
- The tertiary amine in the piperidine ring enhances water solubility at physiological pH (pKa ~8.5–9.0), while the dimethyl group reduces metabolic oxidation. The aldehyde group serves as a reactive handle for Schiff base formation, enabling conjugation with amines in target proteins .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound in kinase inhibition assays be resolved?
- Methodology :
- Assay standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for residual DMSO (<1%) to minimize solvent interference .
- Orthogonal assays : Compare results from fluorescence polarization (FP) and TR-FRET assays to rule out false positives .
- Impurity profiling : Quantify byproducts (e.g., oxidized aldehyde) via LC-MS; impurities >0.5% may skew IC₅₀ values .
Q. What strategies optimize the compound’s stability in aqueous buffers for long-term biological studies?
- Stabilization :
- Use pH 6.5 ammonium acetate buffer to slow aldehyde oxidation .
- Add 1% BSA or 5 mM glutathione to prevent nonspecific thiol-adduct formation .
- Store at –80°C in amber vials under argon to mitigate photodegradation and hydrolysis .
Q. How can computational modeling predict the compound’s binding modes to structurally unresolved targets like GPCRs?
- Approach :
- Perform molecular docking using Glide (Schrödinger) with a flexible piperidine ring to account for conformational changes.
- Validate with MD simulations (AMBER) over 100 ns to assess binding pocket stability .
- Cross-reference with SAR data from analogs (e.g., 3-(2-(piperidin-1-yl)pyrimidin-5-yl)benzaldehyde) to identify critical pharmacophores .
Q. What experimental designs are recommended to study synergistic effects of this compound in cancer combination therapies?
- Design :
- Dose matrix : Test IC₂₀–IC₈₀ concentrations with standard chemotherapeutics (e.g., cisplatin) in 3D spheroid models .
- Mechanistic profiling : Use RNA-seq to identify pathways (e.g., PI3K/AKT) modulated by the combination vs. monotherapy .
- Resistance screening : Perform long-term exposure (21 days) to assess adaptive mutations via whole-exome sequencing .
Data Contradiction Analysis
Q. How to address discrepancies in reported cytotoxicity IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7)?
- Root cause :
- Cell line variability : HepG2’s high aldehyde dehydrogenase activity may detoxify the compound, raising IC₅₀ .
- Culture conditions : Serum-free media can enhance uptake, lowering IC₅₀ by 2–3 fold .
- Resolution : Normalize data using a reference inhibitor (e.g., staurosporine) and report fold-change relative to baseline .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
